Benzoxonium chloride

Vue d'ensemble

Description

Le chlorure de benzoxonium est un composé d'ammonium quaternaire largement reconnu pour ses propriétés antiseptiques et désinfectantes . Il est couramment utilisé dans diverses applications pharmaceutiques et industrielles en raison de son efficacité pour éliminer les bactéries et autres agents pathogènes . Le composé est connu sous son nom IUPAC, chlorure de N-benzyl-N,N-bis(2-hydroxyéthyl)dodécan-1-aminium .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorure de benzoxonium est synthétisé par une réaction de quaternisation. Le processus implique la réaction de la dodécyldiméthylamine avec le chlorure de benzyle en présence d'un solvant tel que l'acétonitrile . La réaction est généralement effectuée à une température d'environ 60 °C pendant plusieurs heures pour assurer une conversion complète .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorure de benzoxonium suit une voie de synthèse similaire, mais à plus grande échelle. Le mélange réactionnel est agité en continu pour maintenir l'uniformité, et le produit est purifié par cristallisation ou distillation pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de benzoxonium subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes :

Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que les ions hydroxyde ou d'autres anions qui peuvent déplacer l'ion chlorure du groupe ammonium quaternaire.

Réactions d'oxydation et de réduction : Ces réactions nécessitent généralement des agents oxydants ou réducteurs forts et sont conduites dans des conditions contrôlées pour éviter la dégradation du composé.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers sels d'ammonium quaternaires, tandis que les réactions d'oxydation peuvent produire des dérivés oxydés du chlorure de benzoxonium .

4. Applications de la recherche scientifique

Le chlorure de benzoxonium a une large gamme d'applications dans la recherche scientifique, notamment :

Industrie : Il est utilisé dans la formulation d'agents de nettoyage et de désinfectants pour un usage industriel et domestique.

5. Mécanisme d'action

Le mécanisme d'action du chlorure de benzoxonium implique la perturbation des membranes cellulaires microbiennes. Le groupe ammonium quaternaire interagit avec la bicouche lipidique de la membrane cellulaire, ce qui entraîne une augmentation de la perméabilité et une lyse cellulaire finale . Cette action élimine efficacement les bactéries et autres agents pathogènes, faisant du chlorure de benzoxonium un antiseptique et un désinfectant puissant .

Composés similaires :

Chlorure de benzalkonium : Un autre composé d'ammonium quaternaire avec des propriétés antiseptiques similaires.

Chlorure de benzéthonium : Connu pour son activité antimicrobienne et utilisé dans diverses formulations désinfectantes.

Unicité : Le chlorure de benzoxonium se distingue par sa structure moléculaire spécifique, qui offre un équilibre de propriétés hydrophiles et hydrophobes. Cet équilibre améliore sa capacité à interagir avec les membranes cellulaires microbiennes et à exercer ses effets antiseptiques .

Applications De Recherche Scientifique

Pharmaceutical Applications

Benzoxonium chloride (also referred to as Benzalkonium chloride or BKC) is widely utilized in the pharmaceutical industry due to its antimicrobial efficacy. It serves multiple roles:

- Antiseptic and Preservative : BKC is commonly incorporated into topical formulations such as creams, ointments, and gels to prevent microbial contamination. Its ability to disrupt microbial cell membranes makes it effective against bacteria, fungi, and viruses .

- Formulation Excipients : It acts as a preservative excipient in various pharmaceutical products, ensuring the stability and safety of medications .

Table 1: Pharmaceutical Uses of this compound

| Application | Form | Purpose |

|---|---|---|

| Antiseptics | Solutions, creams | Microbial control |

| Preservatives | Ointments, gels | Prevent contamination |

| Inhalation products | Nebulizers, inhalers | Antimicrobial action |

| Eye care products | Eye drops | Disinfection |

Healthcare Applications

In healthcare settings, BKC is extensively used for its disinfectant properties:

- Surface Disinfectants : BKC formulations are employed in hospitals and clinics to disinfect surfaces and medical instruments, effectively eliminating pathogens .

- Hand Sanitizers : The compound is a key ingredient in hand sanitizers, providing persistent antimicrobial activity compared to alcohol-based sanitizers .

Case Study: Efficacy of BKC in Hospital Settings

A study demonstrated that BKC-based disinfectants significantly reduced microbial load on surfaces in a hospital environment. The results indicated a 99.9% reduction in bacterial counts after application on high-touch surfaces over a 24-hour period .

Environmental Applications

This compound also plays a role in environmental decontamination:

- Chemical and Biological Decontamination : Research has shown that BKC can degrade organophosphate pesticides and combat biological agents like Francisella tularensis, making it valuable for military and civil defense applications against chemical or biological threats .

- Agricultural Use : It is used as a disinfectant in food processing facilities to ensure hygiene standards are met .

Table 2: Environmental Applications of this compound

| Application | Field | Impact |

|---|---|---|

| Decontamination of pesticides | Agriculture | Reduces chemical residues |

| Biological agent neutralization | Military/Civil Defense | Enhances safety against biological threats |

Regulatory Status and Safety Considerations

The use of this compound is subject to regulatory scrutiny due to concerns about microbial resistance and potential toxicity. Studies indicate that frequent exposure can lead to the development of resistant strains of bacteria . Regulatory bodies recommend monitoring its concentration in consumer products to mitigate these risks.

Mécanisme D'action

The mechanism of action of benzoxonium chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This action effectively eliminates bacteria and other pathogens, making this compound a potent antiseptic and disinfectant .

Comparaison Avec Des Composés Similaires

Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.

Benzethonium Chloride: Known for its antimicrobial activity and used in various disinfectant formulations.

Uniqueness: Benzoxonium chloride stands out due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its ability to interact with microbial cell membranes and exert its antiseptic effects .

Activité Biologique

Benzoxonium chloride, a quaternary ammonium compound, is known for its biological activity, particularly its antimicrobial properties. This article provides a detailed examination of its biological effects, mechanisms of action, and implications in various fields, including pharmaceuticals and healthcare.

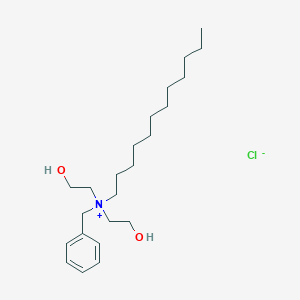

Chemical Structure and Properties

This compound (BzC) is characterized by its cationic nature, which allows it to interact effectively with microbial cell membranes. Its structure enables it to disrupt lipid bilayers, leading to cell lysis and death. The biological activity of BzC is influenced by the length of the alkyl chain attached to the nitrogen atom; shorter chains tend to be less effective against certain microorganisms.

Antimicrobial Activity

Mechanism of Action:

- Cell Membrane Disruption: BzC acts primarily by altering the permeability of microbial cell membranes. This disruption leads to leakage of cellular contents and eventual cell death. The compound's cationic properties facilitate its binding to negatively charged components of the microbial membrane, enhancing its efficacy against bacteria, fungi, and viruses .

- Concentration-Dependent Effects: The antimicrobial efficacy of BzC varies with concentration. At low concentrations, it may exhibit bacteriostatic properties, while higher concentrations can lead to bactericidal effects. Gram-positive bacteria are generally more susceptible than gram-negative bacteria due to differences in their cell wall structures .

Table 1: Antimicrobial Efficacy of this compound Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Resistance |

|---|---|---|

| Staphylococcus aureus | 0.5 - 4 µg/mL | Efflux pumps |

| Escherichia coli | 2 - 16 µg/mL | Membrane impermeability |

| Candida albicans | 1 - 8 µg/mL | Biofilm formation |

| Influenza virus | 0.1 - 1 µg/mL | Envelope stability |

Case Studies

-

Ocular Toxicity Study:

A study evaluated the effects of low concentrations of BzC on human corneal stromal fibroblasts (HCSFs). Results indicated that even at concentrations as low as , BzC significantly reduced cell viability and mitochondrial respiration. The expression of extracellular matrix (ECM) proteins was also diminished, indicating potential long-term effects on corneal health . -

Impact on Antimicrobial Resistance:

A review analyzed over 3,600 articles related to BzC's impact on antimicrobial resistance (AMR). It was found that exposure to BzC could lead to increased minimum inhibitory concentrations (MICs) in certain bacterial strains, suggesting a potential for developing resistance mechanisms such as efflux pump activation . However, clinical relevance remains uncertain due to a lack of comprehensive studies linking laboratory findings with real-world outcomes.

Applications in Pharmaceuticals

This compound is widely utilized in pharmaceutical formulations due to its broad-spectrum antimicrobial properties. It serves as an active ingredient in various products including:

Propriétés

IUPAC Name |

benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSQFLGKGQEVCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041906 | |

| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19379-90-9 | |

| Record name | Benzoxonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12IMO9R11X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.